7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane is a chemical compound with the molecular formula C10H23N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triamine with a diol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic or basic conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen and oxygen atoms in its structure, which can coordinate with metal ions. The compound can also interact with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,4-dioxa-7,10,13-triazacyclopentadecane
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
Uniqueness
7,10,13-Trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane is unique due to its specific structural features, which provide it with distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H29N3O2 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
7,10,13-trimethyl-1,4-dioxa-7,10,13-triazacyclopentadecane |
InChI |
InChI=1S/C13H29N3O2/c1-14-4-6-15(2)8-10-17-12-13-18-11-9-16(3)7-5-14/h4-13H2,1-3H3 |
InChI Key |
RIZFIFAJOUNNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CCOCCOCCN(CC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.